

Application Note: Mass Spectrometry Analysis of Covalent Modification of PPAR γ by BAY-5516

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Compound of Interest

Compound Name: BAY-5516

Cat. No.: B12387193

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Abstract

This application note provides a detailed protocol for the characterization of the covalent modification of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) by the inverse-agonist **BAY-5516** using mass spectrometry. **BAY-5516** is a covalent inhibitor that offers a powerful tool for studying PPAR γ signaling. Mass spectrometry is an indispensable technique for confirming covalent binding, identifying the specific amino acid residue modified, and quantifying the extent of modification. This document outlines protocols for both intact protein analysis and peptide mapping (bottom-up proteomics) to comprehensively analyze the **BAY-5516**-PPAR γ conjugate.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.

Dysregulation of PPAR γ signaling is implicated in various diseases, including type 2 diabetes and certain cancers. Covalent inhibitors provide a unique modality to probe the function of PPAR γ with high specificity and prolonged duration of action.

BAY-5516 is a potent and selective covalent inverse-agonist of PPAR γ . Inverse agonists are of particular interest as they can suppress the basal activity of the receptor, offering a distinct pharmacological profile compared to neutral antagonists. To fully understand the mechanism of

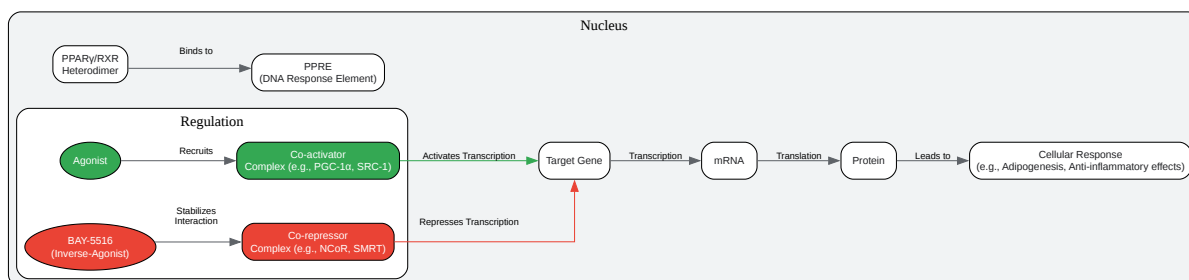
action of **BAY-5516** and to aid in the development of similar covalent modulators, it is essential to characterize its covalent interaction with PPAR γ at the molecular level. Mass spectrometry (MS) is a powerful analytical technique that enables the precise measurement of molecular mass, making it ideal for detecting the mass shift that occurs upon covalent modification of a protein by a small molecule.

This application note details two primary MS-based approaches:

- **Intact Protein Analysis:** This "top-down" approach analyzes the entire protein-inhibitor complex to confirm covalent bond formation and determine the stoichiometry of the binding event. It is a rapid and effective method for initial screening and confirmation of covalent modification.
- **Peptide Mapping (Bottom-Up Proteomics):** This technique involves the proteolytic digestion of the protein-inhibitor complex followed by LC-MS/MS analysis of the resulting peptides. This approach allows for the precise identification of the amino acid residue modified by the covalent inhibitor and can be used to determine site occupancy.

Signaling Pathway

The following diagram illustrates the general signaling pathway of PPAR γ and the inhibitory effect of an inverse-agonist like **BAY-5516**. In its basal state, the PPAR γ /RXR heterodimer can be bound to co-repressor proteins, leading to transcriptional repression. Upon binding of an agonist, a conformational change occurs, leading to the recruitment of co-activators and subsequent activation of target gene transcription. An inverse-agonist like **BAY-5516** stabilizes the interaction with co-repressors, thereby enhancing transcriptional repression.

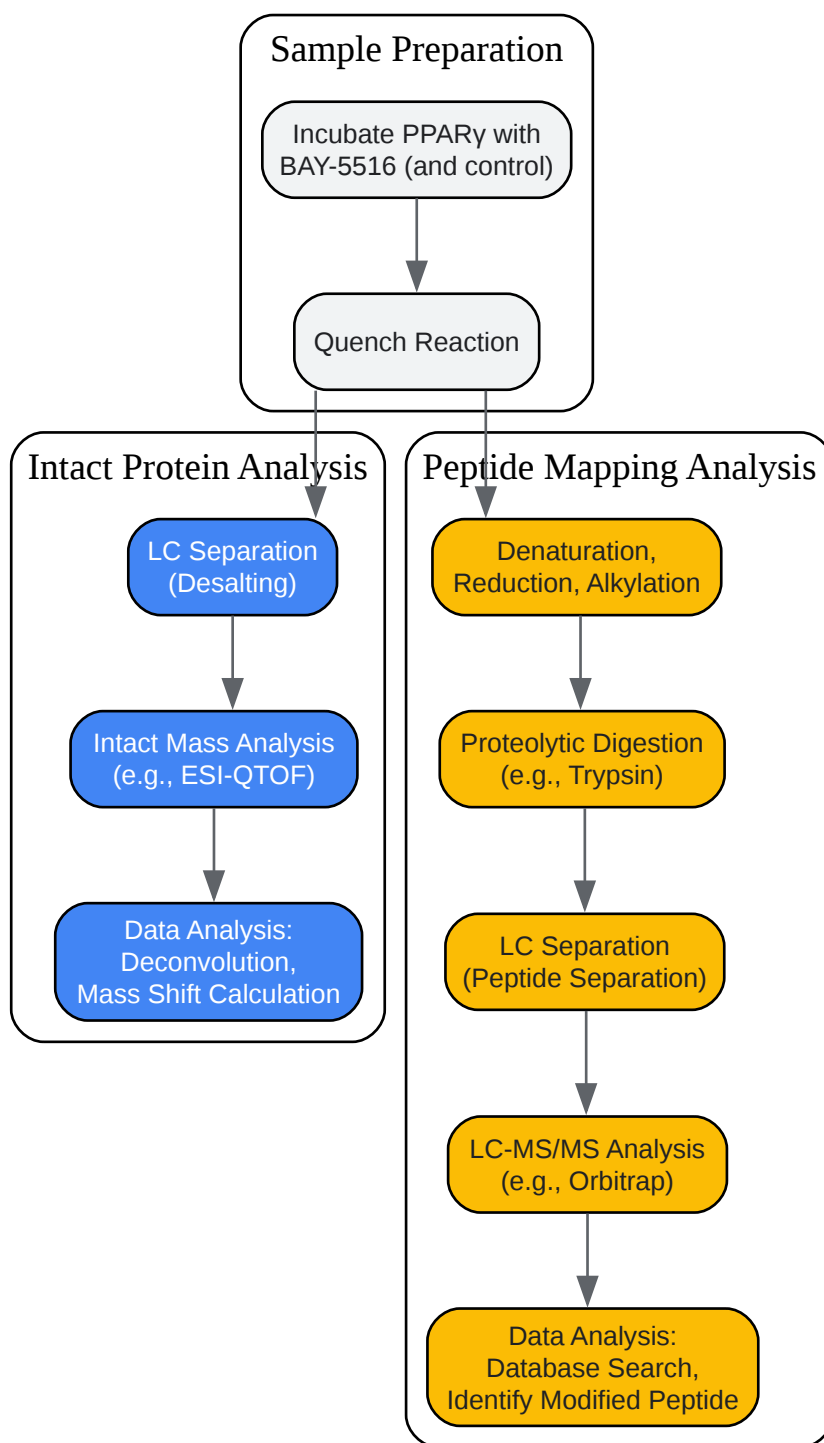


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Caption: PPARγ signaling pathway and the effect of an inverse-agonist.

Experimental Workflow

The following diagram outlines the general experimental workflow for the mass spectrometry analysis of the covalent modification of PPARγ by **BAY-5516**.



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